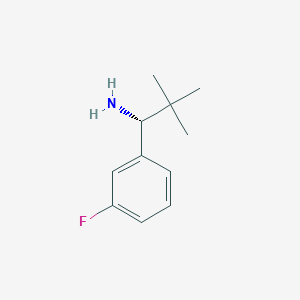
3-Formyl-4-(2,2,2-trifluoroethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formyl-4-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound characterized by the presence of a formyl group, a trifluoroethoxy group, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4-(2,2,2-trifluoroethoxy)benzoic acid typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Introduction of the Trifluoroethoxy Group: This step involves the reaction of the benzoic acid derivative with 2,2,2-trifluoroethanol under acidic or basic conditions to introduce the trifluoroethoxy group.
Formylation: The final step involves the formylation of the aromatic ring, which can be achieved using reagents such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often requires careful control of reaction conditions, purification steps, and waste management to ensure environmental compliance and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 3-Carboxy-4-(2,2,2-trifluoroethoxy)benzoic acid.
Reduction: 3-Hydroxymethyl-4-(2,2,2-trifluoroethoxy)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Formyl-4-(2,2,2-trifluoroethoxy)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block in the design of new drugs, especially those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as fluorinated polymers or coatings.
Biological Studies: Its derivatives may be used in studying biological pathways and mechanisms, particularly those involving oxidative stress or enzyme inhibition.
Mecanismo De Acción
The mechanism of action of 3-Formyl-4-(2,2,2-trifluoroethoxy)benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The formyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function.
Comparación Con Compuestos Similares
Similar Compounds
4-Formylbenzoic acid: Lacks the trifluoroethoxy group, making it less lipophilic and potentially less bioactive.
3-Formyl-4-methoxybenzoic acid: Contains a methoxy group instead of a trifluoroethoxy group, which may alter its reactivity and biological activity.
3-Formyl-4-(2,2,2-trifluoroethoxy)phenol: Similar structure but with a phenol group instead of a carboxylic acid, affecting its acidity and solubility.
Uniqueness
3-Formyl-4-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the presence of both a formyl group and a trifluoroethoxy group on the benzoic acid core. This combination imparts specific chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H7F3O4 |
|---|---|
Peso molecular |
248.15 g/mol |
Nombre IUPAC |
3-formyl-4-(2,2,2-trifluoroethoxy)benzoic acid |
InChI |
InChI=1S/C10H7F3O4/c11-10(12,13)5-17-8-2-1-6(9(15)16)3-7(8)4-14/h1-4H,5H2,(H,15,16) |
Clave InChI |
XVPKXYPYOSDMMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)O)C=O)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid](/img/structure/B12069630.png)
![(OC-6-33)-Triaqua[(2R,3R)-2-(hydroxy-kappaO)-3-hydroxybutanedioato(2-)-kappaO1,kappaO4]copper](/img/structure/B12069639.png)






![1-[2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide](/img/structure/B12069698.png)
